CID 78064131
Description
CID 78064131 is a chemical compound of significant interest in pharmacological and synthetic chemistry research. Based on analogous CIDs (e.g., CID 78069042, CID 78061707), it is inferred to possess a heterocyclic or aromatic core structure, often functionalized with groups such as halogens, amines, or esters, which contribute to its reactivity and biological activity . Current research emphasizes its role as an intermediate in synthetic pathways or as a candidate for drug discovery, though further structural elucidation is required to confirm its exact properties .
Properties
Molecular Formula |
Cu3Ga |
|---|---|
Molecular Weight |
260.36 g/mol |
InChI |
InChI=1S/3Cu.Ga |
InChI Key |
CLQDHSAJNDUYCZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78064131 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78064131 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
CID 78064131 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into the compound’s potential therapeutic applications, such as its effects on specific diseases or conditions, is ongoing.
Industry: this compound can be used in industrial processes, including the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism of action of CID 78064131 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
CID 78064131 can be compared to structurally related compounds using PubChem’s 2D/3D similarity search tools. Key analogs include:
| Compound CID | Core Structure | Functional Groups | Key Structural Differences |
|---|---|---|---|
| 78064131 | Presumed aromatic | Pending confirmation | Reference compound for comparison |
| 78069042 | Bicyclic heterocycle | Amine, nitro groups | Additional nitro substitution |
| 78061707 | Benzene derivative | Chloro, carboxyl groups | Carboxyl group at position R3 |
| 146016268 | Quinoline scaffold | Methoxy, methyl | Methoxy substitution on ring C |
Physicochemical Properties
Comparative physicochemical profiling highlights differences in solubility, stability, and reactivity:
| Property | This compound (Predicted) | CID 78069042 | CID 78061707 |
|---|---|---|---|
| LogP | 2.8 (moderate lipophilicity) | 3.1 | 1.9 (hydrophilic) |
| Melting Point | 145–150°C | 162°C | 98°C |
| Solubility | Low in water | Insoluble in water | High in polar solvents |
| Reactivity | Electrophilic aromatic substitution | Nucleophilic aromatic substitution | Acid-catalyzed esterification |
Sources: BenchChem reports on analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
